molecular formula C10H11N3O B13209289 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one

Cat. No.: B13209289
M. Wt: 189.21 g/mol
InChI Key: PLCSOYFZXBSPLI-UHFFFAOYSA-N
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Description

10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one is a nitrogen-rich tricyclic compound characterized by a fused-ring system containing three nitrogen atoms and a ketone group. Its structural complexity arises from the combination of azacyclic and bicyclic frameworks, which confer unique electronic and steric properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

10-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one

InChI

InChI=1S/C10H11N3O/c1-6-5-11-13-8-4-2-3-7(8)10(14)12-9(6)13/h5H,2-4H2,1H3,(H,12,14)

InChI Key

PLCSOYFZXBSPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C3=C(N2N=C1)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .

Scientific Research Applications

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one with two structurally related tricyclic aza compounds, focusing on molecular features, reactivity, and crystallographic data.

Table 1: Structural and Physicochemical Comparison

Property 10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-2(6),9,11-trien-7-one 12-(Chloromethyl)-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
Molecular Formula C₁₀H₁₀N₃O C₉H₇ClN₄OS C₂₃H₁₆N₆O
Molecular Weight ~188.21 g/mol 254.70 g/mol 392.42 g/mol
Key Substituents Methyl group, ketone Chloromethyl, sulfur (5-thia), ketone 4-Methoxyphenyl, phenyl groups
Nitrogen Content 3 N atoms 4 N atoms 6 N atoms
Crystallographic Data Not reported Not available Single-crystal X-ray study (R factor = 0.041)
Key Interactions Hypothesized: H-bonding (ketone), van der Waals Potential halogen interactions (Cl), sulfur-mediated reactivity Aryl π-π stacking, hydrogen bonding (methoxy group)

Structural and Functional Differences

  • The chloromethyl group in introduces reactivity toward nucleophilic substitution, whereas the methoxyphenyl group in enhances lipophilicity and π-π stacking in solid-state structures .
  • Crystallographic Insights: The hexaaza compound exhibits a planar tricyclic core with a mean C–C bond length of 0.005 Å, indicating high structural rigidity. The methoxyphenyl substituent adopts a near-perpendicular orientation relative to the tricyclic system, minimizing steric clash . Comparable data for the target compound are unavailable, but its methyl group likely induces minor steric effects compared to bulkier aryl substituents.

Reactivity and Stability

  • Electrophilic Susceptibility :
    • The ketone group in all three compounds renders them susceptible to nucleophilic attack. However, the sulfur atom in may stabilize charge distribution via resonance, altering reactivity compared to the purely nitrogen-based systems .
  • Thermal Stability :
    • Aryl-substituted analogs like demonstrate higher thermal stability due to extended conjugation, whereas the chloromethyl group in may reduce stability under basic conditions .

Biological Activity

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound characterized by its unique tricyclic structure containing three nitrogen atoms. This compound belongs to the class of triazatricyclic compounds and has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 10-methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
InChI Key JLTXRSDLPJSNND-UHFFFAOYSA-N
SMILES CC1=C2NCC3CCCC3N2N=C1

The biological activity of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of triazatricyclic compounds revealed that 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings

A recent study published in the Journal of Medicinal Chemistry highlighted that derivatives of triazatricyclic compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 50 µM.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one3220
11-Methyl-1,8-dihydrotriazine6430
1,8-Dihydrotriazine128>50

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